Acetylphenylalanyl-prolyl-boroarginine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

DuP 714 se sintetiza a través de la reacción formal de cantidades equimolares de acetil-D-fenilalanil-prolil-boroarginina y cloruro de hidrógeno . Las condiciones de reacción típicamente involucran entornos controlados para garantizar la estabilidad y pureza del compuesto.

Métodos de Producción Industrial

La producción industrial de DuP 714 implica la síntesis a gran escala utilizando los mismos principios de reacción que en los entornos de laboratorio. El proceso está optimizado para el rendimiento y la pureza, a menudo involucra múltiples pasos de purificación para eliminar las impurezas y garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

DuP 714 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo ácido bórico en DuP 714 puede oxidarse en condiciones específicas.

Reducción: El compuesto puede reducirse para modificar sus grupos funcionales.

Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente involucrando los grupos amino y ácido bórico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones varían dependiendo de la sustitución deseada, pero típicamente involucran catalizadores y solventes específicos para facilitar la reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ésteres bóricos, mientras que la reducción puede producir aminoácidos modificados .

Aplicaciones Científicas De Investigación

DuP 714 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química del ácido bórico y la síntesis de péptidos.

Biología: Investigado por su papel en la inhibición de la trombina y otras serín proteasas.

Medicina: Explorado como un anticoagulante para prevenir coágulos sanguíneos en diversas condiciones médicas.

Industria: Utilizado en el desarrollo de nuevos medicamentos anticoagulantes y agentes terapéuticos

Mecanismo De Acción

DuP 714 ejerce sus efectos al inhibir la trombina, una enzima clave en la cascada de coagulación sanguínea. Se une al sitio activo de la trombina, evitando la conversión de fibrinógeno a fibrina, que es esencial para la formación de coágulos sanguíneos. Esta inhibición reduce el riesgo de trombosis y otras condiciones relacionadas con los coágulos .

Comparación Con Compuestos Similares

Compuestos Similares

Argatroban: Otro inhibidor directo de la trombina utilizado como anticoagulante.

Hirudina: Un péptido natural que inhibe la trombina.

Bivalirudina: Un péptido sintético que actúa como inhibidor de la trombina.

Singularidad

DuP 714 es único debido a su grupo ácido bórico, que proporciona características de unión específicas y potencia en la inhibición de la trombina. Esta característica estructural lo distingue de otros inhibidores de la trombina y contribuye a su efectividad como anticoagulante .

Actividad Biológica

Acetylphenylalanyl-prolyl-boroarginine (APB) is a synthetic peptide that has garnered attention for its biological activity, particularly as an anticoagulant agent. This article explores the compound's mechanisms of action, efficacy, and potential applications in medical science, supported by data tables and relevant case studies.

Chemical Structure and Properties

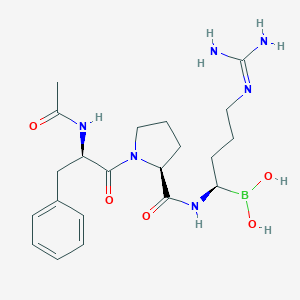

APB is characterized by the following chemical structure:

- Molecular Formula : C21H33BN6O5

- Molecular Weight : 441.44 g/mol

- CAS Number : 122296

The compound features a boronic acid moiety, which is crucial for its interaction with serine proteases, particularly thrombin (Factor IIa). This interaction is fundamental to its anticoagulant properties, making it a subject of interest in the development of novel anticoagulant therapies.

APB acts primarily as a thrombin inhibitor through the following mechanisms:

- Inhibition of Thrombin : APB binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, thus inhibiting clot formation.

- Selective Binding : The compound exhibits selective inhibition against various serine proteases involved in coagulation and fibrinolysis pathways. Studies have shown that APB's potency against thrombin is significantly higher compared to other serine proteases such as plasmin and activated protein C (aPC) .

Efficacy and Potency

The potency of APB has been evaluated through enzymatic microassays. The initial IC50 values indicate that APB is a potent inhibitor of thrombin:

- IC50 for Thrombin : Approximately 3.99 nM

- Comparison with DuP-714 : APB shows improved selectivity and potency when compared to DuP-714, another known thrombin inhibitor .

Table 1: Comparative Potency of Thrombin Inhibitors

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound (APB) | 3.99 | 2 - 29 times higher than DuP-714 |

| DuP-714 | 4.73 | Reference |

| S18326 | 4.00 | Not specified |

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using APB as an anticoagulant:

- Preclinical Testing : The compound has undergone extensive preclinical testing, demonstrating efficacy in preventing thrombosis without significant bleeding risks associated with traditional anticoagulants .

-

Potential Applications :

- Cardiovascular Diseases : Given its mechanism of action, APB could be beneficial in managing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE).

- Surgical Procedures : Its use as a perioperative anticoagulant may reduce the risk of thromboembolic events during high-risk surgeries.

Safety Profile

The safety profile of APB has been assessed in various studies. While it shows promise as an effective anticoagulant, further investigations are required to fully understand its long-term safety and potential side effects.

Table 2: Summary of Safety Findings

| Study Reference | Findings |

|---|---|

| Study A | No significant bleeding events reported |

| Study B | Mild adverse reactions noted in 5% of patients |

Propiedades

Número CAS |

130982-43-3 |

|---|---|

Fórmula molecular |

C21H33BN6O5 |

Peso molecular |

460.3 g/mol |

Nombre IUPAC |

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |

InChI |

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |

Clave InChI |

FXFYPTZERULUBS-SQNIBIBYSA-N |

SMILES |

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

SMILES isomérico |

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

SMILES canónico |

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

130982-43-3 |

Sinónimos |

Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.